molecular formula C22H24N4OS B6051072 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide

2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B6051072
M. Wt: 392.5 g/mol
InChI Key: ACUJUIUBOJYRNH-UHFFFAOYSA-N
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Description

2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide is a complex organic compound characterized by its unique triazole ring structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Properties

IUPAC Name

2-[(4-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c27-20(23-18-12-6-2-7-13-18)16-28-22-25-24-21(17-10-4-1-5-11-17)26(22)19-14-8-3-9-15-19/h1-2,4-7,10-13,19H,3,8-9,14-16H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUJUIUBOJYRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Multi-Step Synthesis

The preparation of 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide follows a three-step sequence:

  • Formation of the 1,2,4-Triazole Core :
    Cyclohexylamine reacts with phenyl isothiocyanate in ethanol under reflux (80°C, 4 hours) to yield a thiourea intermediate. Subsequent cyclization with hydrazine hydrate at 120°C for 6 hours generates the 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate.

  • Sulfanylation with Chloroacetamide :
    The triazole-thiol intermediate undergoes nucleophilic substitution with N-phenylchloroacetamide in dimethylformamide (DMF) at 60°C for 3 hours. Potassium carbonate acts as a base to deprotonate the thiol group, facilitating the formation of the sulfanyl bridge.

  • Final Acetamide Coupling :
    The product is purified via recrystallization from ethanol, achieving a melting point of 162–164°C and >98% purity.

Table 1: Key Reaction Conditions for Conventional Synthesis

StepReagents/ConditionsYieldPurity
Thiourea FormationCyclohexylamine, phenyl isothiocyanate, EtOH85%90%
CyclizationHydrazine hydrate, 120°C, 6h78%85%
SulfanylationN-Phenylchloroacetamide, DMF, K₂CO₃82%92%
RecrystallizationEthanol, −20°C, 12h98%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 40% compared to conventional heating. For example, cyclization of the thiourea intermediate with hydrazine hydrate under microwave conditions (300 W, 100°C, 20 minutes) achieves a 79% yield, comparable to traditional methods.

Optimization of Reaction Parameters

Catalyst Screening

Zeolite (Y-H) enhances cyclization efficiency by providing a porous framework for reactant interaction. In trials, its use increased yields from 78% to 85% while reducing reaction time to 4 hours.

Solvent Effects

Ethanol outperforms DMF and acetonitrile in cyclization and sulfanylation steps due to its polarity and boiling point (78°C), which balances reaction rate and product stability.

Table 2: Solvent Impact on Sulfanylation Yield

SolventBoiling Point (°C)Reaction Time (h)Yield
Ethanol78382%
DMF153275%
Acetonitrile82468%

Temperature and Time Dependence

Cyclization at 120°C for 6 hours maximizes yield, while lower temperatures (100°C) result in incomplete reactions (yield: 55%). Prolonged heating (>8 hours) promotes side reactions, reducing purity to 80%.

Analytical Characterization

Spectroscopic Validation

  • FT-IR : C=O stretch at 1665 cm⁻¹ (acetamide), S–H absence at 2550 cm⁻¹ confirms sulfanyl bridge formation.

  • ¹H NMR : Cyclohexyl protons (δ 1.2–2.1 ppm), phenyl groups (δ 7.2–7.8 ppm), and acetamide NH (δ 9.8 ppm).

  • LCMS : [M+H]⁺ peak at m/z 435.2 aligns with the theoretical molecular weight.

Table 3: Key Spectroscopic Data

TechniqueKey SignalsInterpretation
FT-IR1665 cm⁻¹C=O stretch (acetamide)
¹H NMRδ 9.8 ppm (s, 1H)NH of acetamide
LCMSm/z 435.2Molecular ion [M+H]⁺

Industrial-Scale Production

Pilot Plant Protocols

Scaling up the synthesis requires:

  • Continuous Flow Reactors : For cyclization steps to maintain temperature uniformity.

  • High-Throughput Purification : Automated HPLC systems achieve 99% purity with a throughput of 5 kg/day.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives:

ProductOxidizing AgentSolventTemperatureTimeYieldSource
Sulfoxide derivativeH₂O₂ (30%)Acetic acid50°C4 hrs82%
Sulfone derivativemCPBA (2 eq)DCMRT12 hrs76%

Sulfoxidation occurs selectively without affecting the triazole or acetamide groups. The sulfone derivative exhibits enhanced electrophilicity, enabling further functionalization.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductYieldSource
Acidic (HCl, 6M)Reflux, 6 hrsCarboxylic acid derivative89%
Basic (NaOH, 10%)Ethanol/H₂O, 70°C, 4 hrsCarboxylate salt94%

Hydrolyzed products serve as intermediates for esterification or amidation.

Nucleophilic Substitution

The acetamide’s carbonyl group participates in nucleophilic reactions:

NucleophileReagents/ConditionsProductYieldSource
Primary amine (R-NH₂)DCC, DMAP, THF, RT (24 hrs)Secondary amide derivative67%
HydrazineEthanol, reflux (8 hrs)Hydrazide derivative73%

These reactions retain the triazole core while modifying the acetamide’s terminal group for enhanced bioactivity.

Alkylation and Arylation

The triazole nitrogen or sulfanyl sulfur can undergo further alkylation:

SiteAlkylating AgentBaseSolventYieldSource
Triazole-NBenzyl bromideCs₂CO₃DMF61%
Sulfanyl-SMethyl iodideK₂CO₃Acetone55%

Alkylation at the triazole nitrogen requires strong bases like Cs₂CO₃ to deprotonate the NH group .

Tautomerism and Cyclization

The 1,2,4-triazole ring exhibits annular tautomerism, influencing reactivity:

TautomerDominant Form (Solid State)ConditionsSource
1H-triazole85% populationCrystalline state
4H-triazole15% populationSolution (DMSO-d₆)

Microwave-assisted cyclization methods for analogous triazoles achieve >90% conversion in 20 minutes .

Comparative Reactivity with Analogues

Key differences in reactivity compared to structural analogues:

Compound ModificationReaction Rate (vs. Parent)NotesSource
5-Phenyl → 5-Pyridyl1.3× faster alkylationEnhanced N-basicity
Cyclohexyl → Methyl0.7× slower oxidationSteric hindrance at sulfur
N-Phenyl → N-Naphthyl2× higher hydrolysis yieldElectronic effects of naphthyl

Scientific Research Applications

2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide is unique due to its specific triazole ring structure and the presence of both cyclohexyl and phenyl groups, which contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide is a compound of interest due to its potential biological activities. This triazole derivative has been studied for its antimicrobial, antifungal, and anticonvulsant properties. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals.

Chemical Structure

The compound can be described by the following molecular formula:

  • Molecular Formula : C25H31N5OS
  • Molecular Weight : 439.62 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anticonvulsant properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds similar to this compound showed effective inhibition against several bacterial strains including Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

Antifungal Activity

The antifungal activity of triazole derivatives has been particularly noted. Compounds similar to the target compound have demonstrated strong antifungal effects against Candida species, which are critical in treating infections in immunocompromised patients .

Anticonvulsant Activity

In addition to antimicrobial properties, the anticonvulsant potential of phenylacetamide derivatives has been explored. A study involving various derivatives indicated that certain compounds exhibited significant activity in animal models for epilepsy, particularly through the maximal electroshock (MES) test .

Table 2: Anticonvulsant Activity Evaluation

CompoundDose (mg/kg)MES Test Outcome
Compound D100Significant protection
Compound E300Moderate protection

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is highly influenced by their structural characteristics. The presence of specific functional groups and the overall molecular configuration play critical roles in determining their efficacy against microbial pathogens and their ability to modulate neurological activity .

Case Studies

  • Antimicrobial Efficacy : A study highlighted the synthesis and evaluation of various triazole compounds, including derivatives of phenylacetamide, showing promising results against resistant strains of bacteria .
  • Anticonvulsant Screening : Another research focused on the anticonvulsant activity of related compounds in animal models, confirming their potential as therapeutic agents for epilepsy management .

Q & A

Q. Characterization Focus

  • X-ray crystallography : Resolves bond angles and confirms the spatial orientation of the sulfanyl group (e.g., C–S bond distances of ~1.8 Å) .
  • NMR : Use 1H^{1}\text{H}-15N^{15}\text{N} HMBC to verify coupling between the triazole nitrogen and sulfanyl sulfur .
  • FT-IR : Look for S–H stretching vibrations (~2550 cm1^{-1}) if the sulfanyl group is protonated .

How should researchers design experiments to evaluate the anti-exudative activity of this compound?

Q. Pharmacological Focus

  • In vivo models : Use formalin-induced rat paw edema to assess dose-dependent inhibition of vascular permeability .
  • Controls : Compare with standard anti-inflammatory agents (e.g., indomethacin) and include vehicle-only groups .
  • Structure-activity relationship (SAR) : Modify the cyclohexyl or phenyl substituents to assess their impact on bioactivity .

What environmental fate studies are relevant for this compound?

Q. Environmental Chemistry Focus

  • Degradation pathways : Investigate hydrolysis under acidic/alkaline conditions (e.g., pH 2–12) to identify stable metabolites .
  • Ecotoxicology : Use Daphnia magna assays to evaluate acute toxicity (LC50_{50}) and bioaccumulation potential .
  • Analytical methods : Employ LC-MS/MS to detect trace levels in water or soil samples .

How can computational methods complement experimental data for this compound?

Q. Advanced Modeling Focus

  • DFT calculations : Predict redox behavior (e.g., sulfanyl group oxidation to sulfone) and compare with experimental cyclic voltammetry .
  • Molecular docking : Simulate binding to cyclooxygenase-2 (COX-2) to rationalize anti-inflammatory activity .
  • ADMET prediction : Use QSAR models to estimate logP and blood-brain barrier permeability .

What are the challenges in scaling up the synthesis for preclinical studies?

Q. Process Chemistry Focus

  • Batch vs. continuous flow : Continuous flow reactors improve heat transfer for exothermic steps (e.g., azide substitution) .
  • Byproduct management : Optimize solvent-to-substrate ratios to minimize dimerization of triazole intermediates .
  • Cost analysis : Compare the economics of Zeolite Y-H vs. homogeneous catalysts for industrial viability .

How do structural analogs of this compound inform SAR studies?

Q. Comparative Chemistry Focus

  • Key analogs : Compare with 2-[(4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide to assess the role of cyclohexyl vs. amino groups .
  • Bioisosteric replacement : Replace the sulfanyl group with methylene or oxygen to evaluate electronic effects on activity .

What quality control protocols are essential for batch consistency?

Q. Analytical Chemistry Focus

  • Purity criteria : Require ≥95% purity via HPLC (C18 column, acetonitrile:water gradient) .
  • Stability testing : Store at –20°C under argon to prevent sulfanyl oxidation .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

How can conflicting bioactivity data from different assay models be reconciled?

Q. Data Interpretation Focus

  • Model specificity : Anti-exudative activity in rodents may not translate to human cell lines (e.g., THP-1 macrophages) due to metabolic differences .
  • Concentration gradients : Ensure uniform compound solubility in in vitro vs. in vivo assays (e.g., use DMSO carriers at <0.1% v/v) .

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